molecular formula C9H8N6S2 B13679867 7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine

Cat. No.: B13679867
M. Wt: 264.3 g/mol
InChI Key: FUFISPQNXGPPNN-UHFFFAOYSA-N
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Description

7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and a thiophene ring attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methylthio groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of 7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it acts as an ATP-competitive inhibitor of casein kinase 1 delta (CK1δ), a serine-threonine kinase involved in various signaling pathways . The compound binds to the ATP-binding site of the enzyme, preventing its activity and thereby modulating the associated biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific applications, such as enzyme inhibition and material science.

Properties

Molecular Formula

C9H8N6S2

Molecular Weight

264.3 g/mol

IUPAC Name

5-methylsulfanyl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C9H8N6S2/c1-16-9-12-7(10)15-8(13-9)11-6(14-15)5-3-2-4-17-5/h2-4H,1H3,(H2,10,11,12,13,14)

InChI Key

FUFISPQNXGPPNN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NC(=NN2C(=N1)N)C3=CC=CS3

Origin of Product

United States

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